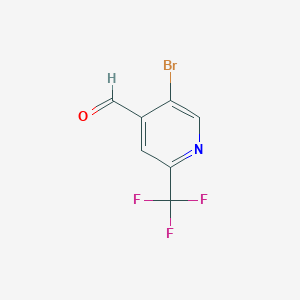

5-Bromo-2-(trifluoromethyl)isonicotinaldehyde

Descripción

BenchChem offers high-quality 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-bromo-2-(trifluoromethyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO/c8-5-2-12-6(7(9,10)11)1-4(5)3-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBNWMWTBYJFKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745074 | |

| Record name | 5-Bromo-2-(trifluoromethyl)pyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944904-60-3 | |

| Record name | 5-Bromo-2-(trifluoromethyl)pyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde

Introduction: The Significance of a Trifluoromethylated Pyridine Scaffold

In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and biological properties. The trifluoromethyl group (-CF₃), in particular, is of paramount importance due to its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. The pyridine core, a ubiquitous heterocycle in numerous pharmaceuticals and biologically active compounds, when substituted with both a trifluoromethyl group and a bromine atom, presents a versatile platform for further chemical elaboration.

5-Bromo-2-(trifluoromethyl)isonicotinaldehyde is a key building block that combines these features. The aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and oxidations, making it an invaluable intermediate in the synthesis of complex drug candidates and functional materials. This guide provides an in-depth, technically-focused overview of a robust and logical synthetic pathway to this important molecule, detailing the rationale behind the chosen methodologies and providing comprehensive experimental protocols.

Strategic Synthetic Approach

The synthesis of 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde can be efficiently achieved through a three-step sequence commencing from the readily accessible precursor, 2-(trifluoromethyl)-4-methylpyridine. The overall strategy is as follows:

-

Electrophilic Bromination: Selective bromination of the pyridine ring at the 5-position.

-

Radical Bromination: Introduction of a bromine atom at the 4-methyl group.

-

Oxidation: Conversion of the resulting bromomethyl group to the target aldehyde.

This pathway is designed for regiochemical control and utilizes well-established, scalable reactions, making it suitable for both laboratory-scale synthesis and potential industrial applications.

Caption: Overall synthetic workflow for 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde.

Part 1: Electrophilic Bromination of 2-(Trifluoromethyl)-4-methylpyridine

The initial step involves the selective introduction of a bromine atom at the 5-position of the pyridine ring. The electron-withdrawing nature of the trifluoromethyl group at the 2-position deactivates the pyridine ring towards electrophilic substitution and directs substitution to the 3- and 5-positions. Steric hindrance from the adjacent methyl group at the 4-position favors substitution at the 5-position. To overcome the inherent low reactivity of the pyridine ring, harsh reaction conditions are typically necessary. A patented method utilizing a brominating agent in the presence of oleum provides a high-yielding and selective approach.[1]

Caption: Simplified mechanism of electrophilic bromination.

Experimental Protocol 1: Synthesis of 5-Bromo-2-(trifluoromethyl)-4-methylpyridine

Materials:

| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 2-(Trifluoromethyl)-4-methylpyridine | 695-34-1 | 161.13 | 16.1 | 100 |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 18.7 | 105 |

| Oleum (20% SO₃) | 8014-95-7 | - | 50 mL | - |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - |

| Saturated Sodium Bicarbonate Solution | - | - | - | - |

| Brine | - | - | - | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | - |

Procedure:

-

To a stirred solution of 2-(trifluoromethyl)-4-methylpyridine (16.1 g, 100 mmol) in oleum (50 mL) at 0 °C, add N-bromosuccinimide (18.7 g, 105 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-bromo-2-(trifluoromethyl)-4-methylpyridine as a solid.

Part 2: Radical Bromination of the 4-Methyl Group

The second step focuses on the selective bromination of the methyl group at the 4-position. This is achieved through a Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN).[2][3][4] This reaction proceeds via a free-radical chain mechanism and is highly selective for the allylic/benzylic position, leaving the pyridine ring untouched.

Caption: Simplified mechanism of radical bromination.

Experimental Protocol 2: Synthesis of 5-Bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine

Materials:

| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 5-Bromo-2-(trifluoromethyl)-4-methylpyridine | 1010422-51-1 | 240.02 | 24.0 | 100 |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 19.6 | 110 |

| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 1.64 | 10 |

| Carbon Tetrachloride (CCl₄) | 56-23-5 | 153.82 | 200 mL | - |

| Saturated Sodium Thiosulfate Solution | - | - | - | - |

| Brine | - | - | - | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | - |

Procedure:

-

A mixture of 5-bromo-2-(trifluoromethyl)-4-methylpyridine (24.0 g, 100 mmol), N-bromosuccinimide (19.6 g, 110 mmol), and azobisisobutyronitrile (1.64 g, 10 mmol) in carbon tetrachloride (200 mL) is heated to reflux under a nitrogen atmosphere for 4 hours. The reaction can be monitored by TLC or GC-MS.

-

After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with a saturated sodium thiosulfate solution (2 x 100 mL) to remove any unreacted bromine, followed by washing with brine (100 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 5-bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine.

Part 3: Oxidation to 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde

The final step is the oxidation of the bromomethyl intermediate to the desired aldehyde. The Kornblum oxidation is a reliable and mild method for this transformation, utilizing dimethyl sulfoxide (DMSO) as the oxidant.[5][6] The reaction proceeds through an alkoxysulfonium salt intermediate, which, upon treatment with a mild base, eliminates to form the aldehyde.

Caption: Simplified mechanism of the Kornblum oxidation.

Experimental Protocol 3: Synthesis of 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde

Materials:

| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 5-Bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine | (Intermediate) | 318.92 | 31.9 | 100 |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 200 mL | - |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 16.8 | 200 |

| Ethyl Acetate | 141-78-6 | 88.11 | - | - |

| Water | 7732-18-5 | 18.02 | - | - |

| Brine | - | - | - | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | - |

Procedure:

-

A mixture of 5-bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine (31.9 g, 100 mmol) and sodium bicarbonate (16.8 g, 200 mmol) in dimethyl sulfoxide (200 mL) is heated to 100 °C for 2 hours.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-water (500 mL).

-

The aqueous mixture is extracted with ethyl acetate (3 x 150 mL).

-

The combined organic layers are washed with water (2 x 100 mL) to remove residual DMSO, followed by a brine wash (100 mL).

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The resulting crude aldehyde can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-bromo-2-(trifluoromethyl)isonicotinaldehyde as a pure solid.

Characterization Data

5-Bromo-2-(trifluoromethyl)isonicotinaldehyde

-

Molecular Formula: C₇H₃BrF₃NO[7]

-

Molecular Weight: 254.00 g/mol [7]

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 10.15 (s, 1H, CHO), 8.85 (s, 1H, Ar-H), 8.10 (s, 1H, Ar-H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 189.5, 152.0 (q, J = 35.4 Hz), 148.5, 142.1, 125.8, 121.5 (q, J = 274.7 Hz), 119.2.

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -67.8.

-

Mass Spectrometry (EI): m/z 253, 255 [M]⁺.

Conclusion

This technical guide outlines a logical and efficient three-step synthesis of 5-bromo-2-(trifluoromethyl)isonicotinaldehyde. The described protocols are based on well-established chemical transformations and are designed to be reproducible and scalable. The strategic choice of reactions ensures high regioselectivity at each step, minimizing the formation of unwanted side products and simplifying purification. The final product is a valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries, and this guide provides the necessary framework for its successful preparation in a laboratory setting.

References

- Bromination of pyridine derivatives. WO2019145177A1.

-

Kornblum oxidation. Wikipedia. [Link]

-

Kornblum oxidation. Grokipedia. [Link]

- Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. CN116425671A.

- Method for synthesizing 4-trifluoromethyl pyridine compound. CN1263094A.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Sommelet reaction. Wikipedia. [Link]

-

N-Bromosuccinimide. Wikipedia. [Link]

-

5-broMo-2-(trifluoroMethyl)isonicotinaldehyde CAS#: 944904-60-3. ChemWhat. [Link]

- Bromination of pyridine derivatives. WO2019145177A1.

-

NBS: Radical Bromination. YouTube. [Link]

-

DMSO Oxidation. University of Wisconsin-Madison. [Link]

Sources

- 1. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Kornblum oxidation - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. echemi.com [echemi.com]

- 8. eontrading.uk [eontrading.uk]

- 9. chemwhat.com [chemwhat.com]

An In-depth Technical Guide to the Formation of 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde

Introduction

5-Bromo-2-(trifluoromethyl)isonicotinaldehyde is a key heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a trifluoromethyl group, and an aldehyde function on a pyridine scaffold, offers a versatile platform for the synthesis of complex molecular architectures with potential therapeutic applications. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the bromine and aldehyde functionalities serve as convenient handles for further chemical modifications. This guide provides a comprehensive overview of the plausible synthetic pathways and the underlying reaction mechanisms for the formation of this important intermediate.

Proposed Synthetic Pathway

A logical and efficient synthetic route to 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde commences with a readily available starting material, 2-picoline. The synthesis involves a four-step sequence: trifluoromethylation of the pyridine ring, regioselective bromination, introduction of a hydroxymethyl group at the 4-position, and finally, a mild oxidation to the desired aldehyde.

Caption: Proposed synthetic pathway for 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde.

Detailed Mechanistic Analysis

Step 1: Synthesis of 2-(Trifluoromethyl)pyridine

The initial step involves the conversion of the methyl group of 2-picoline into a trifluoromethyl group. This transformation is typically achieved in a two-stage process.

First, the methyl group is exhaustively chlorinated to a trichloromethyl group. This reaction proceeds via a free radical mechanism, often initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN)[1]. The reaction is driven by the continuous formation of chlorine radicals which abstract hydrogen atoms from the methyl group, followed by reaction with molecular chlorine.

The second stage is a halogen exchange (halex) reaction, where the trichloromethyl group is converted to a trifluoromethyl group. This is commonly accomplished using a fluorinating agent such as hydrogen fluoride (HF) or antimony trifluoride (SbF3)[2]. The mechanism involves nucleophilic attack of fluoride ions on the carbon atom of the trichloromethyl group, with the displacement of chloride ions. The process is repeated until all three chlorine atoms are replaced by fluorine.

Step 2: Bromination of 2-(Trifluoromethyl)pyridine

The subsequent step is the regioselective bromination of the 2-(trifluoromethyl)pyridine ring. The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The presence of the strongly electron-withdrawing trifluoromethyl group at the 2-position further deactivates the ring, particularly at the ortho and para positions relative to it (positions 3 and 6).

Electrophilic substitution on the pyridine ring is most favorable at the 3- and 5-positions. In this case, the trifluoromethyl group at the 2-position directs incoming electrophiles to the 5-position (meta to the CF3 group), which is the least deactivated position. The reaction is typically carried out using bromine in the presence of a strong acid, such as oleum (fuming sulfuric acid), to activate the bromine and protonate the pyridine nitrogen, further influencing the regioselectivity[3]. The reaction proceeds via a standard electrophilic aromatic substitution mechanism to yield 5-Bromo-2-(trifluoromethyl)pyridine.

Step 3: Introduction of a Hydroxymethyl Group at the C-4 Position

The introduction of a functional group at the 4-position of 5-Bromo-2-(trifluoromethyl)pyridine is a critical step. A highly effective method is directed ortho-metalation. The pyridine nitrogen and the substituents on the ring can direct deprotonation to a specific position. For 5-Bromo-2-(trifluoromethyl)pyridine, the most acidic proton is at the C-4 position, influenced by the inductive effects of the adjacent bromine and the pyridine nitrogen.

Treatment of 5-Bromo-2-(trifluoromethyl)pyridine with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) results in the regioselective deprotonation at the C-4 position, forming a lithiated intermediate[4]. This intermediate is then quenched with an appropriate electrophile. To introduce a hydroxymethyl group, formaldehyde (HCHO) is used as the electrophile. The nucleophilic carbon of the lithiated pyridine attacks the electrophilic carbon of formaldehyde, and subsequent aqueous workup protonates the resulting alkoxide to yield (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol[5][6].

Caption: Mechanism of C-4 hydroxymethylation.

Step 4: Oxidation to 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde

The final step is the mild oxidation of the primary alcohol, (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol, to the corresponding aldehyde. It is crucial to use a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Two commonly employed and highly effective methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Dess-Martin Periodinane (DMP) Oxidation:

The Dess-Martin oxidation utilizes a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), in a chlorinated solvent like dichloromethane (DCM) at room temperature. The reaction is known for its mild conditions and high efficiency[7][8][9][10].

The mechanism involves the initial ligand exchange between the alcohol and an acetate group on the periodinane, forming an intermediate which then undergoes an intramolecular elimination. A base (often the displaced acetate) abstracts the proton on the carbon bearing the oxygen, leading to the formation of the aldehyde, iodinane, and acetic acid[11].

Caption: Simplified mechanism of the Dess-Martin oxidation.

Swern Oxidation:

The Swern oxidation employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered organic base such as triethylamine (TEA)[12][13][14][15][16]. The reaction is typically carried out at low temperatures (-78 °C).

The mechanism begins with the reaction of DMSO and oxalyl chloride to form an electrophilic sulfur species, the chlorodimethylsulfonium salt. The alcohol then attacks this species, forming an alkoxysulfonium salt. The addition of triethylamine deprotonates the carbon adjacent to the oxygen, leading to the formation of a sulfur ylide. This ylide then undergoes an intramolecular proton transfer via a five-membered ring transition state, which fragments to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride[12][16].

Alternative Synthetic Route: Direct Formylation

An alternative and more direct route to the target aldehyde involves the directed ortho-metalation of 5-Bromo-2-(trifluoromethyl)pyridine followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF)[4][17]. The mechanism is similar to the hydroxymethylation described above, where the lithiated intermediate attacks the electrophilic carbonyl carbon of DMF. The resulting adduct is then hydrolyzed during aqueous workup to yield the aldehyde. This method avoids the need for a separate oxidation step.

Experimental Protocols

The following are representative, non-optimized protocols for the key steps in the synthesis.

Protocol 1: Directed ortho-Metalation and Hydroxymethylation of 5-Bromo-2-(trifluoromethyl)pyridine

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add diisopropylamine (1.1 equivalents) to the stirred THF.

-

Add n-butyllithium (1.05 equivalents) dropwise to the diisopropylamine solution and stir for 30 minutes to generate the LDA solution.

-

In a separate flame-dried flask, dissolve 5-Bromo-2-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF and cool to -78 °C.

-

Slowly add the freshly prepared LDA solution dropwise to the solution of 5-Bromo-2-(trifluoromethyl)pyridine and stir the mixture at -78 °C for 1-2 hours.

-

Add an excess of anhydrous gaseous formaldehyde (generated by cracking paraformaldehyde) or a solution of paraformaldehyde in THF to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol.

Protocol 2: Dess-Martin Oxidation of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

-

To a stirred solution of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir vigorously until the solid dissolves and the layers separate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde.

Data Summary

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| 2-Picoline | C6H7N | 93.13 | Starting Material |

| 2-(Trifluoromethyl)pyridine | C6H4F3N | 147.10 | Intermediate |

| 5-Bromo-2-(trifluoromethyl)pyridine | C6H3BrF3N | 225.99 | Key Intermediate |

| (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol | C7H5BrF3NO | 256.02 | Precursor to Aldehyde |

| 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde | C7H3BrF3NO | 254.00 | Target Compound |

Conclusion

The synthesis of 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde is a multi-step process that relies on well-established and robust organic reactions. The key to a successful synthesis lies in the careful control of reaction conditions, particularly for the regioselective bromination and the directed ortho-metalation steps. The final oxidation of the precursor alcohol to the aldehyde can be achieved with high efficiency using modern mild oxidizing agents. This guide provides a solid foundation for researchers and drug development professionals to understand the mechanistic principles and practical considerations for the preparation of this valuable synthetic intermediate.

References

-

Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

-

Wikipedia. (2023). Dess–Martin oxidation. Retrieved from [Link]

-

OChem Tutor. (2021, June 9). Swern Oxidation - Organic Chemistry, Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]

-

Organic Chemistry Portal. (2019, July 10). Swern Oxidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 22). 17.7: Oxidation of Alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for the synthesis of 2‐trifluoromethyl pyridines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.

- Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(2), 579-581.

-

ACS Publications. (2015, June 3). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ACS. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Formylation - Common Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective bromination of pyridine N‐oxide derivatives under.... Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

- Google Patents. (n.d.). WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Journal of the American Chemical Society. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (2025, May 27). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. Retrieved from [Link]

-

Zeitschrift für Naturforschung. (n.d.). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-bromo-4-(trifluoromethyl)pyridin-2-ol. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. znaturforsch.com [znaturforsch.com]

- 5. [5-bromo-2-(trifluoromethyl)pyridin-4-yl]methanol 97% | CAS: 1359828-97-9 | AChemBlock [achemblock.com]

- 6. (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol | 1359828-97-9 [sigmaaldrich.com]

- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Dess-Martin Oxidation [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. Swern Oxidation [organic-chemistry.org]

- 14. m.youtube.com [m.youtube.com]

- 15. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 16. glaserr.missouri.edu [glaserr.missouri.edu]

- 17. Formylation - Common Conditions [commonorganicchemistry.com]

The Synthetic Keystone: A Technical Guide to 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde for Advanced Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde, a critical building block in modern medicinal chemistry. The strategic placement of a bromine atom, a trifluoromethyl group, and an aldehyde on the isonicotinoid scaffold imbues this molecule with a unique reactivity profile, making it an invaluable precursor for the synthesis of complex therapeutic agents, particularly in the realm of kinase inhibitors. This document will explore the physicochemical properties, reactivity, and synthetic applications of this compound, offering insights into its role in accelerating drug discovery and development. We will delve into established experimental protocols and provide a forward-looking perspective on its potential in constructing novel molecular architectures.

Introduction: A Trifecta of Functionality for Targeted Synthesis

5-Bromo-2-(trifluoromethyl)isonicotinaldehyde (CAS No. 944904-60-3) has emerged as a pivotal intermediate in the synthesis of high-value pharmaceutical compounds. Its structure is a testament to rational design in chemical synthesis, offering three distinct functional handles that can be manipulated with a high degree of selectivity. The trifluoromethyl group, a well-regarded bioisostere, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The aldehyde functionality serves as a versatile anchor for the construction of various heterocyclic systems, while the bromine atom is amenable to a wide array of cross-coupling reactions, enabling significant molecular diversification. This guide will serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique synthetic potential of this compound.

Physicochemical Properties: A Data-Driven Overview

Precise knowledge of a compound's physical properties is fundamental to its effective application in synthesis. While comprehensive experimental data for 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde is not extensively reported in publicly available literature, we can infer key characteristics based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde

| Property | Value | Source/Method |

| CAS Number | 944904-60-3 | Chemical Abstracts Service |

| Molecular Formula | C₇H₃BrF₃NO | ECHEMI |

| Molecular Weight | 254.00 g/mol | ECHEMI |

| Appearance | White to off-white solid (Predicted) | Inferred from related compounds |

| Melting Point | Not experimentally determined. Expected to be a solid at room temperature based on related structures like 5-Bromo-2-(trifluoromethyl)pyridine (mp 41-45 °C). | Prediction |

| Boiling Point | Not determined | --- |

| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | Chemical intuition based on structure |

| Purity | Typically available at ≥98% purity from commercial suppliers. | Frontier Specialty Chemicals |

Spectroscopic Characterization: The Fingerprint of a Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The aldehyde proton will appear as a singlet at a significantly downfield chemical shift (typically δ 9-10 ppm).

-

¹³C NMR: The carbon NMR will show seven distinct signals. The carbonyl carbon of the aldehyde will be the most downfield signal (around δ 190 ppm). The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the key functional groups. A prominent C=O stretching vibration for the aldehyde will be observed around 1700-1720 cm⁻¹. C-H stretching vibrations for the aromatic ring and the aldehyde will also be present. The C-F stretching vibrations of the trifluoromethyl group will appear in the region of 1100-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (254.00 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (M+ and M+2 peaks in approximately a 1:1 ratio).

Chemical Reactivity and Synthetic Utility

The synthetic power of 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde lies in the differential reactivity of its functional groups. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen significantly influences the reactivity of the aldehyde and the bromine atom.

Reactivity of the Aldehyde Group

The aldehyde functionality is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is central to its use in constructing heterocyclic scaffolds.

Diagram 1: Key Reactions of the Aldehyde Group

Caption: Versatile reactions of the aldehyde group.

Reactivity of the Bromine Atom

The bromine atom at the 5-position is a versatile handle for introducing molecular complexity through various cross-coupling reactions.

Diagram 2: Cross-Coupling Reactions at the 5-Position

Caption: Palladium-catalyzed cross-coupling reactions.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

A significant application of 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde is in the synthesis of kinase inhibitors. Protein kinases are crucial enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. This compound serves as a key starting material for building molecular scaffolds that can effectively target the ATP-binding site of various kinases.

Experimental Protocol: Synthesis of a Pyrazolopyrimidine Kinase Inhibitor Scaffold

This protocol outlines a representative synthesis of a pyrazolopyrimidine core, a common scaffold in kinase inhibitors, using 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde.

Step 1: Condensation with an Aminopyrazole

-

To a solution of 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde (1.0 equivalent) in anhydrous ethanol, add 3-amino-5-methylpyrazole (1.1 equivalents).

-

Add a catalytic amount of a suitable acid, such as acetic acid (0.1 equivalents).

-

Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature. The intermediate imine may precipitate and can be isolated by filtration or used directly in the next step.

Step 2: Cyclization to the Pyrazolopyrimidine Core

-

To the crude imine from the previous step, add a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate (2.0 equivalents).

-

Heat the reaction mixture to 100-120 °C and stir for 12-16 hours.

-

Monitor the cyclization by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-2-(trifluoromethyl)pyrazolopyrimidine derivative.

Diagram 3: Synthetic Workflow for Pyrazolopyrimidine Scaffold

Caption: Two-step synthesis of a key kinase inhibitor scaffold.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

5-Bromo-2-(trifluoromethyl)isonicotinaldehyde stands as a testament to the power of strategic functionalization in organic synthesis. Its unique combination of a reactive aldehyde, a versatile bromine handle, and the beneficial properties of a trifluoromethyl group makes it an indispensable tool for medicinal chemists. The continued exploration of its reactivity will undoubtedly lead to the development of novel synthetic methodologies and the discovery of next-generation therapeutics. As the demand for highly specific and potent drugs continues to grow, the importance of such well-designed building blocks will only increase, solidifying the central role of 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde in the future of drug discovery.

References

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

A Spectroscopic Guide to 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde: Analysis and Data Interpretation

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the data but also explaining the underlying principles and experimental considerations that enable accurate interpretation and structural validation.

Molecular Structure and Spectroscopic Overview

5-Bromo-2-(trifluoromethyl)isonicotinaldehyde possesses a unique electronic and structural profile arising from the interplay of an electron-withdrawing trifluoromethyl group, a bromine atom, and a carboxaldehyde function on a pyridine ring. These features give rise to distinct spectroscopic signatures that are crucial for its identification and characterization.

Chemical Structure:

This guide will dissect the expected ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data, drawing upon established spectroscopic principles and comparative data from structurally related analogs to provide a robust analytical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the influence of the fluorine atoms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and a signal for the aldehyde proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~8.3 - 8.5 | s | - | This proton is adjacent to the electron-withdrawing aldehyde group and the bromine atom, leading to a significant downfield shift. |

| H-6 | ~9.0 - 9.2 | s | - | This proton is situated between the nitrogen atom and the trifluoromethyl group, resulting in a strong deshielding effect and a downfield shift. |

| CHO | ~10.1 - 10.3 | s | - | The aldehyde proton is highly deshielded and appears as a characteristic singlet in the far downfield region of the spectrum. |

Note: The predicted chemical shifts are based on the analysis of similar structures and the known electronic effects of the substituents.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The presence of the trifluoromethyl group will result in characteristic quartet signals due to C-F coupling.

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to JC-F) | Rationale |

| C-2 | ~148 - 152 | q (¹JCF ≈ 35 Hz) | This carbon is directly attached to the trifluoromethyl group and the nitrogen atom. |

| C-3 | ~125 - 128 | s | This carbon is adjacent to the bromine atom. |

| C-4 | ~138 - 142 | s | This carbon bears the aldehyde group. |

| C-5 | ~120 - 123 | s | This carbon is substituted with bromine. |

| C-6 | ~150 - 154 | q (³JCF ≈ 2.5 Hz) | This carbon is three bonds away from the trifluoromethyl group. |

| CF₃ | ~120 - 123 | q (¹JCF ≈ 275 Hz) | The carbon of the trifluoromethyl group shows a large one-bond coupling constant with the fluorine atoms. |

| CHO | ~190 - 193 | s | The carbonyl carbon of the aldehyde group appears at a characteristic downfield chemical shift. |

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and electronic environment of the trifluoromethyl group.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| CF₃ | ~ -68 | s | The trifluoromethyl group on the pyridine ring is expected to show a singlet in this region. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Employ proton decoupling to simplify the spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative observation of all carbon signals.

-

-

¹⁹F NMR Acquisition:

-

Set the spectral width appropriate for the trifluoromethyl group (e.g., -50 to -80 ppm).

-

Proton decoupling is generally not necessary but can be used to simplify spectra if needed.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde will be dominated by absorptions corresponding to the C=O, C-F, and aromatic C-H and C=C bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3100 - 3000 | Weak | Aromatic C-H | Stretching |

| ~1710 - 1690 | Strong | Aldehyde C=O | Stretching |

| ~1600 - 1450 | Medium | Aromatic C=C | Stretching |

| ~1350 - 1100 | Strong | C-F (in CF₃) | Stretching |

| ~850 - 750 | Medium | C-H out-of-plane | Bending |

| ~700 - 600 | Medium | C-Br | Stretching |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained using either a KBr pellet method or as a thin film on a salt plate (for liquids or low-melting solids). For the KBr method, grind a small amount of the sample with dry KBr and press into a transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectral Data

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed with two peaks of nearly equal intensity at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.

-

m/z (⁷⁹Br): 255

-

m/z (⁸¹Br): 257

-

-

Key Fragmentation Pathways:

-

Loss of H˙ (M-1): A peak at m/z 254/256 corresponding to the loss of the aldehyde hydrogen radical.

-

Loss of CHO˙ (M-29): A peak at m/z 226/228 resulting from the loss of the formyl radical.

-

Loss of Br˙ (M-79/81): A peak at m/z 176 corresponding to the loss of the bromine radical.

-

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) can also be used, which would show the protonated molecule [M+H]⁺ at m/z 256/258.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

Visualization of Analytical Workflow

The following diagram illustrates the integrated workflow for the complete spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde.

Structural Characterization of 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde

An In-depth Technical Guide:

Introduction

5-Bromo-2-(trifluoromethyl)isonicotinaldehyde, a substituted pyridine-4-carboxaldehyde, represents a crucial class of heterocyclic building blocks in modern chemical synthesis. The unique arrangement of a bromine atom, a trifluoromethyl group, and an aldehyde function on the pyridine scaffold provides multiple reaction sites for diversification, making it a valuable intermediate in the development of novel pharmaceutical agents and agrochemicals.[1][2][3] The trifluoromethyl group often enhances metabolic stability and binding affinity, while the bromo- and aldehyde- functionalities serve as versatile handles for cross-coupling and condensation reactions, respectively.

This guide provides a comprehensive, in-depth overview of the essential analytical methodologies required for the unambiguous structural characterization and purity assessment of this compound. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring that each analytical step serves as a self-validating component of the overall characterization workflow.

Key Compound Identifiers:

-

Chemical Name: 5-Bromo-2-(trifluoromethyl)pyridine-4-carbaldehyde[4]

Molecular Structure and Physicochemical Properties

The structure of 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde is defined by a pyridine ring substituted at key positions. Understanding this architecture is fundamental to predicting and interpreting the spectroscopic data that follows.

-

Position 2 (-CF₃): The electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the pyridine ring.

-

Position 4 (-CHO): The aldehyde group is a key reactive site and possesses distinctive spectroscopic signatures.

-

Position 5 (-Br): The bromine atom provides a handle for cross-coupling reactions and, critically, imparts a unique isotopic signature in mass spectrometry.

Caption: Molecular structure of 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the hydrogen, carbon, and fluorine atomic environments. For a molecule with this complexity, a multi-nuclear approach is not just recommended, but essential for unambiguous confirmation.[12]

¹H NMR Spectroscopy

Principle & Rationale: Proton NMR identifies all unique hydrogen environments in the molecule. The chemical shift (δ) indicates the electronic environment of the proton, integration reveals the relative number of protons, and the splitting pattern (multiplicity) shows the number of neighboring protons.

Expected Spectral Features:

-

Aldehyde Proton (H-C=O): A singlet is expected in the downfield region (δ 9.9 – 10.2 ppm) due to the strong deshielding effect of the carbonyl group. Its integration should correspond to one proton.

-

Pyridine Ring Protons (H-3 and H-6): Two distinct signals are expected in the aromatic region (δ 8.0 – 9.0 ppm), each integrating to one proton. Due to the substitution pattern, these protons are isolated from each other and should appear as sharp singlets. The H-3 proton will be adjacent to the electron-withdrawing aldehyde and CF₃ groups, likely shifting it further downfield than the H-6 proton.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

Tune and shim the probe for the specific sample to ensure optimal magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum. A spectral width of 16 ppm and an acquisition time of 2-4 seconds are typical.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at δ 7.26 ppm).

-

Integrate all signals to determine the relative proton ratios.

-

¹³C NMR Spectroscopy

Principle & Rationale: Carbon-13 NMR maps the carbon skeleton of the molecule. As with ¹H NMR, the chemical shift of each carbon signal is indicative of its electronic environment. Standard acquisition involves proton decoupling, resulting in each unique carbon appearing as a singlet.

Expected Spectral Features: A total of 7 distinct carbon signals are expected.

-

Aldehyde Carbonyl (C=O): A highly deshielded signal in the δ 188-192 ppm range.

-

Pyridine Ring Carbons: Five signals in the aromatic region (δ 120-160 ppm). The carbons directly attached to the electron-withdrawing CF₃ group (C-2) and bromine (C-5) will show characteristic shifts and may exhibit splitting due to coupling with fluorine.

-

Trifluoromethyl Carbon (-CF₃): This signal will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), typically around δ 120 ppm. The large coupling constant is a definitive indicator of the CF₃ group.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: Use the same spectrometer, switching to the ¹³C channel.

-

Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~240 ppm) is required.

-

Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 512 or more) is necessary to achieve a good signal-to-noise ratio.

-

Process the data similarly to the proton spectrum, referencing the solvent peak (CDCl₃ at δ 77.16 ppm).

-

¹⁹F NMR Spectroscopy

Principle & Rationale: Fluorine-19 NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. It provides direct evidence for the presence and environment of the trifluoromethyl group.

Expected Spectral Features:

-

A single, sharp signal is expected for the three equivalent fluorine atoms of the -CF₃ group. Since there are no adjacent fluorine or hydrogen atoms, this signal will be a singlet. Its chemical shift will be characteristic of a CF₃ group on an aromatic ring.

Experimental Protocol:

-

Sample Preparation: The same sample can be used.

-

Instrument Setup: A multinuclear probe is required. Tune the probe to the ¹⁹F frequency.

-

Acquisition:

-

Acquire a standard one-dimensional fluorine spectrum.

-

A reference standard, such as trifluorotoluene, may be used for chemical shift calibration.

-

Processing is analogous to ¹H NMR.

-

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, while the isotopic pattern provides definitive evidence for the presence of certain elements, like bromine.

Expected Spectral Features:

-

Molecular Ion Peak (M⁺): The most critical feature is the molecular ion cluster. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the spectrum will show two peaks of nearly equal intensity:

-

One for [C₇H₃⁷⁹BrF₃NO]⁺

-

One for [C₇H₃⁸¹BrF₃NO]⁺ (at M+2)

-

-

High-Resolution Mass: An HRMS measurement should yield a mass that corresponds to the molecular formula C₇H₃BrF₃NO within a very small error margin (e.g., < 5 ppm). For example, the exact mass is 252.93501 Da.[4][7]

-

Fragmentation Pattern: Depending on the ionization method (e.g., Electron Ionization, EI), characteristic fragments may be observed, such as the loss of the aldehyde group ([M-CHO]⁺), the bromine atom ([M-Br]⁺), or the trifluoromethyl group ([M-CF₃]⁺).

Experimental Protocol (using ESI-HRMS):

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, equipped with an Electrospray Ionization (ESI) source.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Collect data over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

-

Data Analysis:

-

Identify the molecular ion cluster at the expected m/z.

-

Verify the 1:1 intensity ratio for the M⁺ and M+2 peaks.

-

Compare the measured accurate mass to the theoretical mass calculated for C₇H₃BrF₃NO to confirm the elemental composition.

-

Infrared (IR) Spectroscopy

Principle & Rationale: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of specific chemical bonds. It is an excellent technique for identifying the presence of key functional groups.[13][14]

Expected Spectral Features: The IR spectrum provides a "fingerprint" of the molecule's functional groups.

-

C-H Stretch (Aldehyde): Two characteristic weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹. The presence of both is strong evidence for an aldehyde.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1705-1725 cm⁻¹. Its exact position is influenced by conjugation with the pyridine ring.

-

Aromatic C=C and C=N Stretches: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-F Stretches (Trifluoromethyl): Very strong and broad absorption bands in the 1100-1350 cm⁻¹ region, often appearing as multiple peaks. This is a highly diagnostic feature for the -CF₃ group.

Experimental Protocol (using Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.

-

Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.

-

The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Summary and Workflow

A logical workflow ensures that all structural aspects are confirmed systematically. The combination of these techniques provides a cohesive and definitive characterization.

Summary of Expected Spectroscopic Data

| Technique | Feature | Expected Value / Observation | Confirms |

| ¹H NMR | Aldehyde Proton (CHO) | δ ~10.0 ppm (singlet, 1H) | Presence of aldehyde group |

| Aromatic Protons (H-3, H-6) | Two singlets, δ 8.0-9.0 ppm (each 1H) | Disubstituted pyridine ring proton count | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~190 ppm | Presence of aldehyde carbonyl |

| CF₃ Carbon | Quartet, δ ~120 ppm | Presence and environment of CF₃ group | |

| Total Signals | 7 unique signals | Correct number of carbon environments | |

| ¹⁹F NMR | -CF₃ Fluorines | One singlet | Single trifluoromethyl group environment |

| MS | Molecular Ion (M⁺, M+2) | Two peaks of ~1:1 intensity at m/z ~253 and ~255 | Molecular weight and presence of one Br atom |

| Accurate Mass | Measured m/z matches 252.93501 Da within <5 ppm | Elemental formula (C₇H₃BrF₃NO) | |

| IR | Aldehyde C=O Stretch | Strong, sharp band at ~1715 cm⁻¹ | Presence of conjugated aldehyde |

| Aldehyde C-H Stretch | Two weak bands at ~2820 & ~2720 cm⁻¹ | Confirms aldehyde functional group | |

| C-F Stretches | Very strong, broad bands at ~1100-1350 cm⁻¹ | Presence of trifluoromethyl group |

Structural Characterization Workflow

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | [frontierspecialtychemicals.com]

- 3. 5-Bromo-2-pyridine carboxaldehyde - SRIRAMCHEM [sriramchem.com]

- 4. guidechem.com [guidechem.com]

- 5. 5-bromo-2-(trifluoromethyl)isonicotinaldehyde;CAS No.:944904-60-3 [chemshuttle.com]

- 6. eontrading.uk [eontrading.uk]

- 7. echemi.com [echemi.com]

- 8. chemwhat.com [chemwhat.com]

- 9. 944904-60-3|5-Bromo-2-(trifluoromethyl)isonicotinaldehyde|BLD Pharm [bldpharm.com]

- 10. 5-Bromo-2-(trifluoromethyl)-4-pyridinecarboxaldehyde | [frontierspecialtychemicals.com]

- 11. 1227595-41-6 | 2-Bromo-5-(trifluoromethyl)isonicotinaldehyde - AiFChem [aifchem.com]

- 12. magritek.com [magritek.com]

- 13. youtube.com [youtube.com]

- 14. jir.mewaruniversity.org [jir.mewaruniversity.org]

solubility of 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(trifluoromethyl)isonicotinaldehyde is a substituted pyridine derivative of increasing interest in medicinal chemistry and materials science. A fundamental understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its structural attributes, a detailed experimental protocol for determining its solubility, and essential safety and handling considerations. The methodologies presented herein are designed to be robust and reproducible, providing researchers with the tools to effectively work with this compound.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde is a critical physicochemical property that influences its behavior throughout the drug development lifecycle. From reaction kinetics in a synthesis flask to bioavailability in a patient, solubility is a determining factor. Inadequate solubility can lead to challenges in purification, formulation, and achieving therapeutic concentrations. Therefore, a thorough characterization of a compound's solubility profile is a foundational step in its development.

This guide will focus on providing a framework for understanding and determining the solubility of 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde in a range of common organic solvents. By understanding the interplay between the solute and solvent, researchers can make informed decisions about solvent selection for various applications.

Predicting Solubility: A Structural Analysis

The principle of "like dissolves like" is a cornerstone of solubility prediction.[1] This principle states that substances with similar polarities are more likely to be soluble in one another. The molecular structure of 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde (Figure 1) provides several clues to its likely solubility behavior.

Figure 1: Chemical Structure of 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde

-

Key Structural Features:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen atom can act as a hydrogen bond acceptor.

-

Bromo Group (-Br): An electron-withdrawing group that contributes to the molecule's overall molecular weight and can participate in halogen bonding.

-

Trifluoromethyl Group (-CF3): A strongly electron-withdrawing and lipophilic group that can decrease polarity and reduce solubility in polar solvents.

-

Aldehyde Group (-CHO): A polar group that can act as a hydrogen bond acceptor.

-

Based on these features, 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde is expected to be a crystalline solid with moderate polarity. The presence of the trifluoromethyl group suggests that it will likely have good solubility in a range of common organic solvents, particularly those of intermediate polarity. Its solubility in highly polar protic solvents like water is expected to be low.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol provides a standardized method for determining the qualitative and semi-quantitative solubility of 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde. This procedure is adapted from established methods for solubility testing of organic compounds.[4][5][6]

Materials and Equipment

-

5-Bromo-2-(trifluoromethyl)isonicotinaldehyde (ensure purity is known)

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, isopropanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Pipettes

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8]

-

Consult the Safety Data Sheet (SDS) for 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde and each solvent before use.[7][8][9][10][11]

-

Handle the compound with care, as similar compounds are known to cause skin and eye irritation and may be harmful if swallowed or inhaled.[7][8][10]

Experimental Workflow

The following workflow provides a systematic approach to determining the solubility of the target compound.

Caption: A workflow for the qualitative determination of solubility.

Detailed Procedure

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Weighing: Accurately weigh approximately 10 mg of 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde into each test tube.

-

Solvent Addition: Add 0.5 mL of the first solvent to the corresponding test tube.

-

Mixing: Vortex the mixture vigorously for 60 seconds.[1]

-

Observation: Visually inspect the solution against a dark background to determine if the solid has completely dissolved.

-

Classification:

-

Soluble: The solid completely dissolves to form a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some solid particles remain.

-

Insoluble: The solid does not appear to dissolve.[1]

-

-

Incremental Solvent Addition (for partially soluble samples): If the compound is partially soluble, add another 0.5 mL of the solvent and vortex again for 60 seconds. Observe and record the result.

-

Record Keeping: Record your observations in a structured table.

Anticipated Solubility Profile

Based on the structural analysis, the following table summarizes the anticipated qualitative solubility of 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde in a range of common organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-polar | Hexane, Cyclohexane | Insoluble to Sparingly Soluble | The polar functional groups (aldehyde, pyridine nitrogen) will likely limit solubility in highly non-polar solvents. |

| Aromatic | Toluene, Benzene | Sparingly to Moderately Soluble | The aromatic nature of the pyridine ring may allow for some interaction with aromatic solvents. |

| Halogenated | Dichloromethane, Chloroform | Moderately to Freely Soluble | These solvents have a good balance of polarity to dissolve the compound. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderately Soluble | The ether oxygen can act as a hydrogen bond acceptor, aiding dissolution. |

| Esters | Ethyl acetate | Moderately to Freely Soluble | A good general-purpose solvent with moderate polarity. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Freely Soluble | The polar ketone group will effectively solvate the polar groups of the solute. |

| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly to Moderately Soluble | The ability of the solute to accept hydrogen bonds may lead to some solubility, but the trifluoromethyl group may limit extensive dissolution. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Freely Soluble | These highly polar solvents are excellent at dissolving a wide range of organic compounds. |

| Polar Protic | Water | Insoluble | The large, non-polar regions of the molecule and the lipophilic trifluoromethyl group will likely result in very low aqueous solubility. |

Conclusion

References

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMIN

- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Solubility of Organic Compounds.

- 5-broMo-2-(trifluoroMethyl)

- 944904-60-3, 5-broMo-2-(trifluoroMethyl)isonicotinaldehyde Formula - ECHEMI.

- SAFETY D

- SAFETY D

- SAFETY D

- 5-Bromo-2-(trifluoromethyl)-4-pyridinecarboxaldehyde | - Frontier Specialty Chemicals.

- 5-bromo-2-(trifluoromethyl)

- SAFETY D

- 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | C7H3BrF3NO2 - PubChem.

- 5-Bromo-2-(trifluoromethyl)pyridine-3-carbaldehyde - CymitQuimica.

Sources

- 1. chem.ws [chem.ws]

- 2. chemwhat.com [chemwhat.com]

- 3. echemi.com [echemi.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. geneseo.edu [geneseo.edu]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Enhanced Reactivity of the Aldehyde Group in 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde for Pharmaceutical Intermediate Synthesis

Abstract

This in-depth technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde. This valuable building block is of significant interest to researchers, scientists, and drug development professionals due to its unique electronic properties that facilitate a range of chemical transformations. We will delve into the theoretical underpinnings of its heightened reactivity and provide a field-proven, detailed protocol for a Horner-Wadsworth-Emmons reaction, a cornerstone transformation for carbon-carbon bond formation. This guide aims to equip scientists with the knowledge to effectively and efficiently utilize this versatile reagent in the synthesis of complex pharmaceutical intermediates.

Introduction: A Molecule of Strategic Importance

5-Bromo-2-(trifluoromethyl)isonicotinaldehyde is a strategically important heterocyclic building block in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a pyridine ring substituted with a bromine atom, a trifluoromethyl group, and an aldehyde, offers multiple avenues for synthetic diversification. The trifluoromethyl group is particularly noteworthy as it can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] The bromine atom serves as a handle for a variety of cross-coupling reactions, while the aldehyde group is a versatile functional group for chain elongation and the introduction of diverse molecular fragments. This guide will focus specifically on the reactivity of the aldehyde moiety, which is significantly influenced by the potent electronic effects of the other substituents on the pyridine ring.

The Heart of Reactivity: Electronic Effects on the Aldehyde Group

The aldehyde group in 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde exhibits exceptionally high reactivity towards nucleophiles. This is a direct consequence of the powerful electron-withdrawing nature of both the bromine atom and the trifluoromethyl group.

-

Inductive Effect (-I): The trifluoromethyl group is one of the strongest electron-withdrawing groups used in medicinal chemistry. Its strong inductive effect pulls electron density away from the pyridine ring. The bromine atom also contributes to this effect.

-

Mesomeric Effect (-M): While halogens can exert a +M effect, in the context of the highly fluorinated trifluoromethyl group and the pyridine ring, the inductive effect dominates.

This cumulative electron withdrawal from the pyridine ring makes the carbonyl carbon of the aldehyde group significantly more electrophilic (electron-deficient) compared to an aldehyde on a less substituted or electron-rich aromatic ring. This enhanced electrophilicity is the primary driver for its high reactivity in nucleophilic addition reactions.

Diagram 1: Electronic Influence on the Aldehyde Group

This diagram illustrates the electron-withdrawing effects of the bromo and trifluoromethyl substituents on the pyridine ring, leading to an increased partial positive charge (δ+) on the carbonyl carbon of the aldehyde group, thus enhancing its electrophilicity.

Caption: Visualization of electron-withdrawing effects.

A Case Study: The Horner-Wadsworth-Emmons Reaction

To provide a tangible and reproducible example of the aldehyde's reactivity, we will detail a Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly favoring the formation of the (E)-isomer.[4][5][6] It utilizes a phosphonate carbanion, which is more nucleophilic than the corresponding ylide used in a standard Wittig reaction.[5] This enhanced nucleophilicity makes it ideal for reacting with electrophilic aldehydes like our target molecule.

Reaction Scheme

The reaction involves the condensation of 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde with a stabilized phosphonate ylide, generated in situ from diethyl cyanomethylphosphonate and a base, to yield (E)-3-(5-bromo-2-(trifluoromethyl)pyridin-4-yl)acrylonitrile.

Diagram 2: Horner-Wadsworth-Emmons Reaction Scheme

Caption: Overall HWE reaction scheme.

Detailed Experimental Protocol

This protocol is adapted from a similar, well-documented procedure and is designed to be a self-validating system for researchers.[2][7]

Materials:

-

5-Bromo-2-(trifluoromethyl)isonicotinaldehyde

-

Diethyl cyanomethylphosphonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Ylide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, washed with hexane to remove mineral oil). Suspend the sodium hydride in anhydrous THF. To this suspension, add a solution of diethyl cyanomethylphosphonate (1.05 equivalents) in anhydrous THF dropwise at 0 °C.

-

Reaction Mixture: Stir the mixture at room temperature for 1 hour. A clear solution of the phosphonate carbanion should form.

-

Aldehyde Addition: Cool the ylide solution to 0 °C and add a solution of 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired (E)-3-(5-bromo-2-(trifluoromethyl)pyridin-4-yl)acrylonitrile.

Expected Data and Characterization

The following table summarizes the expected data for this reaction. Yields and purity are representative and may vary based on experimental conditions.

| Parameter | Expected Value |

| Product | (E)-3-(5-bromo-2-(trifluoromethyl)pyridin-4-yl)acrylonitrile |

| Appearance | White to off-white solid |

| Yield | 75-85% |

| Purity (by HPLC) | >98% |